An In-depth Technical Guide to 2-(4-(Acetylamino)-3-nitrophenyl)propionitrile
An In-depth Technical Guide to 2-(4-(Acetylamino)-3-nitrophenyl)propionitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-(acetylamino)-3-nitrophenyl)propionitrile, a specialized organic compound. While not extensively documented in commercial or academic literature, its structure suggests potential utility as a chemical intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This document delineates its core chemical and physical properties, proposes a logical and detailed synthetic pathway based on established chemical principles, and outlines expected analytical characterizations. All information is grounded in authoritative chemical knowledge to ensure scientific integrity for researchers and drug development professionals.
Chemical Identity and Core Properties
The compound, 2-(4-(acetylamino)-3-nitrophenyl)propionitrile, is a substituted aromatic nitrile. Its structure incorporates a chiral center at the second carbon of the propionitrile chain, a feature that could be significant in pharmaceutical applications.
Molecular Structure and Weight
The systematic name dictates a precise arrangement of functional groups on a phenyl ring. The core structure consists of a propionitrile moiety attached at its second carbon to the first position of a phenyl ring. This ring is further substituted with a nitro group (-NO2) at the third position and an acetylamino group (-NHCOCH3) at the fourth position.
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Molecular Formula: C₁₁H₁₁N₃O₃
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Molecular Weight (Molar Mass): 233.23 g/mol
The presence of nitro and acetylamino groups significantly influences the molecule's electronic properties and reactivity.
Physicochemical Properties (Predicted)
Due to the absence of empirical data for this specific molecule, the following properties are predicted based on its constituent functional groups and analogous structures. These values are essential for handling, reaction design, and purification.
| Property | Predicted Value / Observation | Rationale and Context |
| Appearance | Pale yellow to yellow crystalline solid | The nitrophenyl group is a strong chromophore, often imparting a yellow color to compounds. |
| Melting Point | >150 °C (estimated) | Aromatic compounds with polar functional groups like nitro and amide groups tend to have relatively high melting points due to strong intermolecular forces. |
| Solubility | Poorly soluble in water. Soluble in polar organic solvents such as DMSO, DMF, acetone, and ethyl acetate. | The polar functional groups are balanced by the nonpolar aromatic ring and alkyl chain, leading to low aqueous solubility but good solubility in organic solvents. |
| pKa | The amide N-H proton is weakly acidic (pKa ~17-18). | The acidity is typical for secondary amides. The molecule lacks strongly acidic or basic centers. |
| Reactivity | The nitro group can be reduced to an amine. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.[1] | These functional groups provide handles for further synthetic transformations, making the compound a versatile intermediate. Aromatic nitro compounds can be explosive under certain conditions, especially in the presence of a base.[2] |
Structural Visualization
The following diagram illustrates the two-dimensional structure of the molecule.
Caption: 2D structure of 2-(4-(acetylamino)-3-nitrophenyl)propionitrile.
Proposed Synthetic Pathway
A robust and logical synthesis is critical for obtaining any chemical compound. The following multi-step pathway is proposed for the synthesis of 2-(4-(acetylamino)-3-nitrophenyl)propionitrile, starting from the readily available chemical, 2-(4-aminophenyl)propionitrile. This route is designed for high regioselectivity and employs well-understood, standard organic reactions.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Rationale for Synthetic Choices
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Expertise & Experience: The chosen pathway begins with acetylation of the amine. This is a crucial strategic decision. The resulting acetylamino group is a moderately activating ortho-, para-director for electrophilic aromatic substitution. This protective step prevents unwanted side reactions on the amino group during nitration and ensures the nitro group is installed at the correct position (ortho to the acetylamino group).[3] Starting with the propionitrile moiety already in place simplifies the overall synthesis, avoiding potentially complex C-C bond-forming reactions on a highly functionalized ring.
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Trustworthiness (Self-Validation): Each step in this synthesis is a classic, high-yielding transformation in organic chemistry.
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Acetylation: The protection of anilines as acetanilides using acetic anhydride is a standard and reliable procedure.[4] The reaction progress can be easily monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aniline.
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Nitration: The nitration of an activated aromatic ring using a mixture of nitric and sulfuric acids is the canonical method for this transformation.[5] The directing effect of the acetylamino group is strong and predictable, ensuring high regioselectivity for the desired 3-nitro product. The reaction is typically run at low temperatures to control the exothermic process and prevent over-nitration.
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Detailed Experimental Protocols
The following protocols are generalized procedures. Researchers should adapt them based on specific laboratory conditions and safety assessments. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 2-(4-Acetylaminophenyl)propionitrile
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Objective: To protect the primary amino group of 2-(4-aminophenyl)propionitrile via acetylation.
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Methodology:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(4-aminophenyl)propionitrile (1.0 eq) in glacial acetic acid.
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To this solution, add acetic anhydride (1.1 eq) dropwise while stirring. A catalytic amount of pyridine or a solid acid catalyst can be added to accelerate the reaction.
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Heat the reaction mixture to 80-100 °C and monitor the reaction progress using TLC until the starting material is consumed (typically 1-2 hours).
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Once complete, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-cold water with vigorous stirring.
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The product, 2-(4-acetylaminophenyl)propionitrile, will precipitate as a solid.
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Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and then with a cold, dilute sodium bicarbonate solution to neutralize any remaining acid.
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Wash again with cold water until the filtrate is neutral.
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Dry the product under vacuum to yield the pure acetanilide intermediate.
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Step 2: Synthesis of 2-(4-(Acetylamino)-3-nitrophenyl)propionitrile
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Objective: To introduce a nitro group at the C-3 position of the phenyl ring, ortho to the directing acetylamino group.
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Methodology:
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In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.
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Cool the sulfuric acid to 0-5 °C in an ice-salt bath.
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Slowly add the 2-(4-acetylaminophenyl)propionitrile (1.0 eq) from Step 1 in small portions, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.
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Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to chilled concentrated sulfuric acid in a separate flask.
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Add the cold nitrating mixture dropwise to the solution of the substrate, maintaining the reaction temperature strictly between 0 and 5 °C.
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After the addition is complete, allow the reaction to stir at this temperature for an additional 1-2 hours, monitoring by TLC.
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Once the reaction is complete, very carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
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The crude product, 2-(4-(acetylamino)-3-nitrophenyl)propionitrile, will precipitate as a yellow solid.
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Collect the solid by vacuum filtration and wash extensively with cold water until the washings are neutral to litmus paper.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified final product.
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Characterization and Analysis (Expected Data)
Confirmation of the final product's identity and purity is paramount. The following spectroscopic data are predicted for 2-(4-(acetylamino)-3-nitrophenyl)propionitrile.
| Analytical Technique | Expected Observations and Signatures |
| ¹H NMR | - Aromatic Protons: Three protons in the aromatic region (approx. 7.5-8.5 ppm) exhibiting complex splitting patterns (doublets and doublets of doublets) due to their ortho and meta couplings. - CH (propionitrile): A quartet (approx. 4.0-4.5 ppm) due to coupling with the adjacent methyl group. - CH₃ (propionitrile): A doublet (approx. 1.6-1.8 ppm) due to coupling with the alpha-proton. - NH (amide): A singlet (broad, approx. 9.0-10.0 ppm), which is exchangeable with D₂O. - CH₃ (acetyl): A singlet (approx. 2.1-2.3 ppm). |
| ¹³C NMR | - C≡N (nitrile): Signal around 118-122 ppm. - C=O (amide): Signal around 168-170 ppm. - Aromatic Carbons: Six distinct signals in the 120-150 ppm range. - Aliphatic Carbons: Signals for the CH, propionitrile CH₃, and acetyl CH₃ in the upfield region (15-40 ppm). |
| IR Spectroscopy | - C≡N stretch (nitrile): A sharp, medium-intensity band around 2240-2260 cm⁻¹. - C=O stretch (amide I): A strong, sharp band around 1670-1690 cm⁻¹. - N-H bend (amide II): A medium-intensity band around 1530-1550 cm⁻¹. - N-O asymmetric stretch (nitro): A strong band around 1510-1550 cm⁻¹. - N-O symmetric stretch (nitro): A strong band around 1340-1370 cm⁻¹. - N-H stretch (amide): A band around 3250-3350 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 233, corresponding to the molecular weight. - Fragmentation: Expect characteristic fragmentation patterns, such as the loss of a methyl group (M-15), an acetyl group (M-43), and cleavage of the propionitrile side chain. |
Safety and Handling
Professionals handling this compound should adhere to strict safety protocols.
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General Hazards: Aromatic nitro compounds should be treated as potentially toxic and irritant. They can be absorbed through the skin.[2] Organic nitriles are also toxic.
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
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Handling: Handle only in a certified chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and bases.
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Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
2-(4-(acetylamino)-3-nitrophenyl)propionitrile is a synthetically accessible molecule with potential as a building block in discovery chemistry. This guide provides a foundational framework for its synthesis and characterization, grounded in established chemical principles. By detailing a logical synthetic route, predicting key physicochemical and spectral properties, and emphasizing safety, this document serves as an authoritative resource for researchers aiming to synthesize and utilize this and structurally related compounds in their work.
References
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Chatterjee, A., et al. (2016). Late-stage conversion of carboxylic acids to nitriles with Mg and Pd cocatalysis. Nature. Available at: [Link]
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McFarland, J. M., et al. (2015). A Single Enzyme Transforms a Carboxylic Acid into a Nitrile through an Amide Intermediate. Angewandte Chemie International Edition. Available at: [Link]
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NCBI. (n.d.). Table 4-5, Physical and Chemical Properties of 3-Nitrophenol. National Center for Biotechnology Information. Available at: [Link]
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